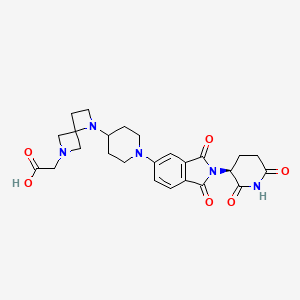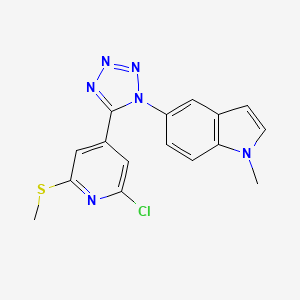
Tubulin inhibitor 36
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin Inhibitor 36 is a small molecule that targets tubulin, a protein that is a key component of the microtubule network within cells. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 36 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Common synthetic routes may include:
Step 1: Formation of an aromatic core structure through Friedel-Crafts acylation.
Step 2: Introduction of functional groups via nucleophilic substitution reactions.
Step 3: Final coupling reactions using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring high yield and purity. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Tubulin Inhibitor 36 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: Halogenation of aromatic rings using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds
Wissenschaftliche Forschungsanwendungen
Tubulin Inhibitor 36 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study microtubule dynamics and polymerization.
Biology: Investigated for its role in disrupting cell division and inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating various cancers, including breast, lung, and ovarian cancers.
Industry: Utilized in the development of nanoparticle drug delivery systems to enhance the solubility and bioavailability of chemotherapeutic agents
Wirkmechanismus
Tubulin Inhibitor 36 exerts its effects by binding to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis. The compound also activates intrinsic and extrinsic apoptotic pathways, involving key molecular targets such as p53 and interleukin-α .
Vergleich Mit ähnlichen Verbindungen
Colchicine: Binds to the same site on tubulin and inhibits microtubule polymerization.
Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest.
Vinblastine: Binds to tubulin and inhibits microtubule assembly, causing cell cycle arrest.
Uniqueness of Tubulin Inhibitor 36: this compound is unique in its dual mechanism of action, targeting both tubulin polymerization and specific signaling pathways involved in apoptosis. This dual action enhances its efficacy as an anticancer agent and reduces the likelihood of resistance development compared to other tubulin inhibitors .
Eigenschaften
Molekularformel |
C16H13ClN6S |
|---|---|
Molekulargewicht |
356.8 g/mol |
IUPAC-Name |
5-[5-(2-chloro-6-methylsulfanylpyridin-4-yl)tetrazol-1-yl]-1-methylindole |
InChI |
InChI=1S/C16H13ClN6S/c1-22-6-5-10-7-12(3-4-13(10)22)23-16(19-20-21-23)11-8-14(17)18-15(9-11)24-2/h3-9H,1-2H3 |
InChI-Schlüssel |
WOBXBBIDOFZPJP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C=CC(=C2)N3C(=NN=N3)C4=CC(=NC(=C4)Cl)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


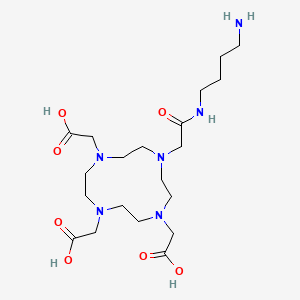

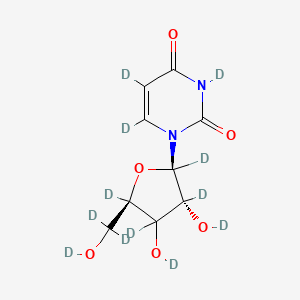
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)
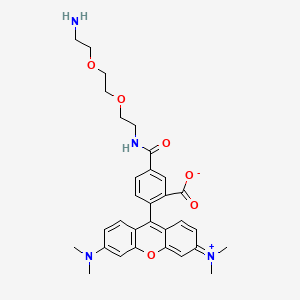

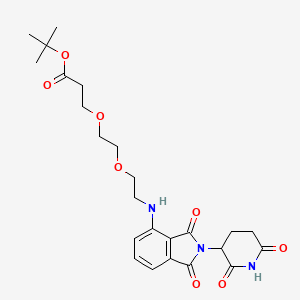
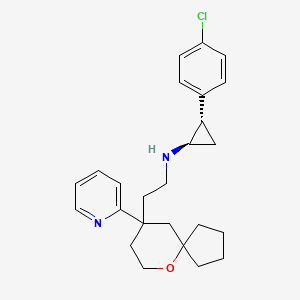
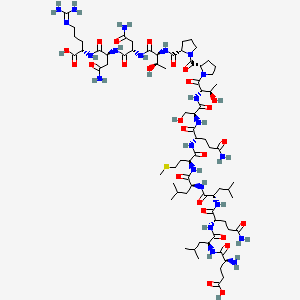
![N-[5-amino-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-2H-quinolin-3-yl]prop-2-enamide](/img/structure/B12382891.png)
![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)

